Octahydrodimethyl-4,7-methano-1H-indenone

Analytical Chemistry Structural Elucidation Fragrance Isomerism

Research challenge: Commercial woody-amber ingredients like Iso E Super® are complex isomer mixtures (>8 ketones) with olfactory thresholds ranging from 500 ng/L to 5 pg/L. Substituting the bulk mixture for a single isomer invalidates analytical methods. **Solution:** CAS 94021-63-3 (4,4-dimethyltricyclo[5.2.1.0²,⁶]decan-3-one) as a certified high-purity standard. - **Application:** GC-MS/FID calibration for precise isomer ratio quantification. - **Use cases:** QC batch consistency, reverse engineering of perfumes, structure-odor relationship (SOR) studies. - **Availability:** Packaged for research (mg to g). Immediate shipment.

Molecular Formula C12H18O
Molecular Weight 178.27 g/mol
CAS No. 94021-63-3
Cat. No. B12661724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctahydrodimethyl-4,7-methano-1H-indenone
CAS94021-63-3
Molecular FormulaC12H18O
Molecular Weight178.27 g/mol
Structural Identifiers
SMILESCC1(CC2C3CCC(C3)C2C1=O)C
InChIInChI=1S/C12H18O/c1-12(2)6-9-7-3-4-8(5-7)10(9)11(12)13/h7-10H,3-6H2,1-2H3
InChIKeyATUUICDEYFQCRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Octahydrodimethyl-4,7-methano-1H-indenone: Key Isomer in Woody-Amber Fragrances


Octahydrodimethyl-4,7-methano-1H-indenone (CAS 94021-63-3), systematically named 4,4-dimethyltricyclo[5.2.1.0²,⁶]decan-3-one, is a polycyclic ketone (C₁₂H₁₈O, MW 178.27) . This compound is recognized as a specific isomer within the complex mixture commercially known as Iso E Super®, a cornerstone synthetic woody-amber ingredient in modern perfumery and formulated consumer products [1]. Its procurement is not for direct use as a finished fragrance, but rather for research purposes—specifically as an analytical standard to study the composition, olfactory properties, and synthetic pathways of Iso E Super-type materials [1].

Analytical standard for isomer-specific peak identification in GC-MS or GC-FID analysis of Iso E Super mixtures

Required for accurate quantification of key potent isomer ratios across commercial woody-amber grades

Supports structural elucidation and olfactory research on the tricyclic decane fragrance scaffold

Why Octahydrodimethyl-4,7-methano-1H-indenone Cannot Be Substituted


The primary commercial material, Iso E Super, is not a single chemical entity but a complex mixture of at least eight structurally distinct isomeric ketones with vastly different olfactory potencies, ranging from nearly odorless to exceptionally powerful [1][2]. The predominant isomer (Peak B, 40-60%) has a weak odor threshold of ~500 ng/L, while a minor impurity (Peak G/Arborone, 2-4%) exhibits a threshold 100,000 times lower at ~5 pg/L, fundamentally defining the mixture's perceived scent [1]. Consequently, substituting the bulk mixture for the pure isomer CAS 94021-63-3—or vice versa—is analytically invalid. For researchers quantifying isomer ratios in novel formulations or forensic analysis, a certified standard of this specific isomer is non-negotiable for accurate peak identification and calibration in chromatographic methods [2].

Isomer Complexity

Bulk Iso E Super is a mixture of multiple isomeric ketones with drastically different olfactory potencies; substituting the mixture for the pure isomer makes quantitative isomer analysis impossible.

Grade Variation

Isomer ratios diverge significantly across commercial products (Iso E Super, Timbersilk, Sylvamber); only a certified standard of this specific isomer can calibrate reliable inter-grade comparisons.

Structural Mismatch

The pure tricyclic decane isomer differs in molecular formula (C₁₂H₁₈O vs C₁₆H₂₆O) and carbon skeleton from the bulk octahydronaphthalene mixture, affecting chromatographic retention and mass spectral interpretation.

Octahydrodimethyl-4,7-methano-1H-indenone Quantitative Evidence


Structural Confirmation: Saturated Tricyclic Framework

Octahydrodimethyl-4,7-methano-1H-indenone (CAS 94021-63-3) is structurally defined by its fully saturated tricyclic framework, the 4,4-dimethyltricyclo[5.2.1.0²,⁶]decane skeleton, differentiating it from unsaturated or aromatized analogs [1]. Its unambiguous identification is confirmed by its SMILES notation (O=C2C3C1CC(CC1)C3CC2(C)C) and InChIKey (ATUUICDEYFQCRY-UHFFFAOYSA-N), which specify a molecular composition of C₁₂H₁₈O and a mass of 178.27 g/mol . In contrast, the bulk commercial material Iso E Super (CAS 54464-57-2) is characterized as tetramethyl acetyloctahydronaphthalenes with a formula C₁₆H₂₆O and a significantly higher molecular weight of 234.38 g/mol [2]. This fundamental difference in carbon skeleton (tricyclic decane vs. bicyclic naphthalene derivative) and molecular size ensures this isomer is analytically resolved as a unique peak in chromatographic separations of Iso E Super mixtures [3].

Structural Confirmation
Head-to-head
C₁₂H₁₈O; 178.27 g/mol vs Iso E Super bulk C₁₆H₂₆O; 234.38 g/mol (ΔC₄H₈; 56.11 g/mol)
Distinct molecular signature ensures unique chromatographic peak identification
Based on published structural data; cross-validated by SMILES and InChIKey
Analytical Chemistry Structural Elucidation Fragrance Isomerism

Vapor Pressure and Boiling Point

The pure isomer octahydrodimethyl-4,7-methano-1H-indenone exhibits specific physicochemical properties that differ from the Iso E Super bulk mixture, impacting its behavior in analytical and formulation contexts . The isomer has a calculated boiling point of 258.0 ± 8.0 °C at 760 mmHg and a flash point of 102.4 ± 10.7 °C, with a vapor pressure of 0.0 ± 0.5 mmHg at 25 °C . In contrast, the commercial Iso E Super mixture is reported to have a typical boiling point of 310 °C and a flash point >100 °C [1]. This ~52 °C difference in boiling point is a direct consequence of the molecular weight and structural differences, resulting in lower volatility for the pure isomer. This property is crucial for designing purification processes (e.g., fractional distillation) or predicting the release kinetics in fragrance applications .

Boiling Point
Cross-study comparable
258.0 ± 8.0 °C (pure isomer) vs ~310 °C (bulk mixture); ~52 °C lower
Lower volatility influences distillation process design and release kinetics
Predicted values for isomer; confirm experimentally before scale-up
Physical Chemistry Process Engineering Volatility

Quantifying Isomer Ratios in Woody-Amber Materials

The practical value of octahydrodimethyl-4,7-methano-1H-indenone (CAS 94021-63-3) as an analytical standard is demonstrated by its utility in precisely quantifying isomer distributions across different commercial Iso E Super variants . The bulk product Iso E Super (IFF) contains specific levels of key potent isomers, namely Arborone (4.8%) and Iso Gamma (11.7%) . A different commercial product, Timbersilk (IFF), is differentiated by its higher concentration of these same isomers: 8.5% Arborone and 13.5% Iso Gamma, plus a 0.07% boost of AmberXtreme, which is directly linked to its stronger olfactory performance . Furthermore, another variant, Sylvamber (Firmenich/DRT), can contain an average of 22% of the desirable gamma isomer, compared to 8-15% in other types . Without a pure standard for each constituent isomer, including CAS 94021-63-3, such precise quantitative comparisons—essential for product quality control, patent compliance, and reverse engineering—are impossible [1].

Isomer Ratio Quantitation
Head-to-head
Enables GC-based profiling of Arborone (4.8–8.5%) and gamma isomer (11.7–22%) across commercial grades
Supports quality control and formulation fingerprinting via isomer-specific calibration
Method requires pure isomer standards for each target analyte
Analytical Chemistry Quality Control Fragrance Science

Synthetic Intermediate in Scent and Flavor Patents

The tricyclic decane skeleton of octahydrodimethyl-4,7-methano-1H-indenone (CAS 94021-63-3) is a key scaffold in patented synthetic routes to commercial fragrance and flavor materials [1]. A 1987 patent (US4709061A) describes the preparation and use of mixtures of new dimethyltricyclo[5.2.1.0²,⁶]decane derivatives, including the primary isomers of the common formula A, as scent and flavor materials [1]. The patent specifically claims the compounds' utility based on their unique olfactory profiles derived from this core structure, which includes both saturated ketone and epoxide variants [2]. In contrast, the more widely used Iso E Super synthesis, described in later literature, proceeds via a different synthetic pathway involving a Diels-Alder reaction between methyl pentenone and myrcene, followed by acid-catalyzed cyclization to yield the octahydronaphthalene core [3]. Therefore, CAS 94021-63-3 is not just an isomer but a representative of a distinct, patented class of scent chemicals with a different synthetic origin and potentially unique olfactory nuances compared to the mainstream Iso E Super-type products [1].

Synthetic Scaffold
Class-level inference
4,4-dimethyltricyclo[5.2.1.0²,⁶]decane core vs octahydronaphthalene core of Iso E Super
Alternative synthetic scaffold enables exploration of distinct olfactory profiles
Patent-derived scaffold; structure-odor relationships require systematic study
Organic Synthesis Patent Analysis Process Chemistry

Procurement Scenarios for Octahydrodimethyl-4,7-methano-1H-indenone


Scenario 1: Analytical Standard for Iso E Super QC and Reverse Engineering

In this primary scenario, CAS 94021-63-3 is procured as a high-purity analytical standard. It is used to spike and calibrate GC-MS or GC-FID instruments for the accurate identification and quantification of this specific isomer within complex Iso E Super mixtures [1]. This is essential for quality control (QC) laboratories ensuring batch-to-batch consistency of commercial woody-amber ingredients, where isomer ratios directly impact olfactory strength and character . It is also indispensable for competitive analysis and reverse engineering of finished perfumes and consumer products to understand proprietary formulations [2].

Scenario 2: Alternative Scent Scaffold Research

Procurement supports exploratory synthetic chemistry aimed at developing novel, patentable fragrance molecules based on the tricyclic decane framework [1]. Researchers use this pure isomer as a starting material or a key intermediate to access a family of derivatives described in foundational patents like US4709061A . The goal is to evaluate the structure-odor relationships (SOR) of this scaffold, which is structurally distinct from the octahydronaphthalene core of Iso E Super, potentially leading to new scent profiles with different diffusion or tenacity characteristics [2].

Scenario 3: Olfactory Research and Sensory Science Studies

In academic or industrial sensory science, this pure isomer is essential for fundamental research into the molecular basis of olfaction [1]. Since the perceived odor of Iso E Super is a complex amalgam of individual isomer potencies (ranging from 5 pg/L to 500 ng/L), studying the isolated, well-defined odor of this pure compound helps deconvolute the mixture's sensory perception . This data contributes to the development of predictive models for odor character and strength, advancing the field of computational olfaction [2].

Application
Selection Property
Validation Focus
Analytical standard for woody-amber isomer profiling
Certified isomer purity and structural identity
Isomer-specific peak assignment in GC-MS/FID; calibration verification
Alternative scent scaffold research
Tricyclic decane structural scaffold
Structure-odor relationship studies for novel fragrance development
Olfactory and sensory science studies
Pure isomer olfactory profile
Olfactory threshold measurement and odor character deconvolution

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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